[4-(4-METHYLBENZYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
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Overview
Description
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 4-methylbenzyl group and a pentafluorophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 4-methylbenzyl group and the pentafluorophenyl methanone moiety. Common reagents used in these reactions include piperazine, 4-methylbenzyl chloride, and pentafluorobenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biology, this compound is studied for its potential interactions with biological molecules. Its structure may allow it to bind to specific proteins or enzymes, making it a candidate for drug development and biochemical research.
Medicine: In medicine, 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest for pharmaceutical research.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. These targets may include proteins, enzymes, or receptors, which the compound can bind to and modulate their activity. The pathways involved in these interactions can vary depending on the specific application, but they often include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Piperacillin: A broad-spectrum beta-lactam antibiotic, used to treat bacterial infections.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.
Uniqueness: What sets 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE apart from these similar compounds is its unique combination of a piperazine ring, a 4-methylbenzyl group, and a pentafluorophenyl methanone moiety
Properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(2,3,4,5,6-pentafluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F5N2O/c1-11-2-4-12(5-3-11)10-25-6-8-26(9-7-25)19(27)13-14(20)16(22)18(24)17(23)15(13)21/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBMTIESICDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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